molecular formula C14H12N2OS B2955143 (E)-2-((4-hydroxybenzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile CAS No. 322414-11-9

(E)-2-((4-hydroxybenzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile

Cat. No.: B2955143
CAS No.: 322414-11-9
M. Wt: 256.32
InChI Key: HEKODQHKJVMBJV-LZYBPNLTSA-N
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Description

The compound is related to a class of molecules used in fluorescence-activating and absorption-shifting tags for tunable protein imaging . These tags are engineered from the photoactive yellow protein and are used for fluorescent labeling of proteins in a reversible and specific manner .

Scientific Research Applications

Synthesis of Novel Compounds

Research by Mahmoud et al. (2011) explored the synthesis of various pyrimidine derivatives, including the use of similar compounds to (E)-2-((4-hydroxybenzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile. Their study focused on the synthesis process and evaluated the anti-avian influenza virus activity of these compounds, although they did not possess significant antiviral activity (Mahmoud et al., 2011).

Chemical Synthesis and Structural Analysis

El-Kashef et al. (2007) reported on the conversion of similar carbonitrile compounds into pyrrolobenzo[b]thieno[1,4]diazepines, showing the versatility of these compounds in synthesizing various chemical structures (El-Kashef et al., 2007).

Corrosion Inhibition Properties

Verma et al. (2015) conducted a study on 2-aminobenzene-1,3-dicarbonitriles derivatives for their corrosion inhibition properties on mild steel. This study highlights the potential application of such compounds in industrial corrosion protection (Verma et al., 2015).

Electrosynthesis Applications

Batanero et al. (2002) researched the electrolysis of various compounds, including similar carbonitriles, leading to the production of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile. This demonstrates an application in electrosynthesis processes (Batanero et al., 2002).

Applications in Photodynamic Therapy

Pişkin et al. (2020) synthesized new compounds with structural similarities for use in photodynamic therapy, emphasizing the role of such compounds in medical applications, particularly in cancer treatment (Pişkin et al., 2020).

Combinatorial Library Synthesis

Kumaravel and Vasuki (2009) developed a combinatorial library of novel carbonitrile derivatives, showcasing the compound's role in creating diverse chemical libraries for various applications (Kumaravel & Vasuki, 2009).

Conformational and Theoretical Analysis

Çolak et al. (2017) characterized a Schiff base containing a thiophene ring system, similar to the compound , using various analytical techniques. This study aids in understanding the structural and electronic properties of such compounds (Çolak et al., 2017).

Corrosion Inhibition in Acidic Medium

Singh et al. (2016) explored the corrosion inhibition effect of quinoline derivatives, demonstrating the application of similar carbonitriles in protecting metals in corrosive environments (Singh et al., 2016).

Spectroscopic and Chemical Analysis

Ahmed et al. (2020) synthesized Schiff bases and analyzed their spectroscopic properties, contributing to the understanding of the chemical behavior and applications of these compounds (Ahmed et al., 2020).

Mechanism of Action

Target of Action

Similar compounds with a4-hydroxybenzylidene moiety have been studied as fluorescent probes , suggesting potential targets could be cellular structures that can be visualized using fluorescence.

Mode of Action

Compounds with similar structures have been shown to interact with their targets throughphotoisomerization and thermal reversion . This suggests that the compound might interact with its targets by changing its conformation in response to light or heat, thereby affecting the target’s function.

Biochemical Pathways

Given its potential role as a fluorescent probe, it may be involved in pathways related tocellular imaging and detection .

Pharmacokinetics

Similar compounds have been used asfluorescent probes , suggesting that they can be absorbed and distributed within cells. The metabolism and excretion of these compounds would likely depend on the specific cellular and molecular context.

Result of Action

As a potential fluorescent probe, it could enable thevisualization of cellular structures and processes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the photochemical properties of similar compounds have been shown to be affected by the confined environment . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as cellular compartmentalization and local microenvironment.

Properties

IUPAC Name

2-[(E)-(4-hydroxyphenyl)methylideneamino]-4,5-dimethylthiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-9-10(2)18-14(13(9)7-15)16-8-11-3-5-12(17)6-4-11/h3-6,8,17H,1-2H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKODQHKJVMBJV-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)N=CC2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C#N)/N=C/C2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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